2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including acetyloxy, bromo, methoxy, and methyl ester groups, attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester typically involves multi-step organic reactions. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by esterification and acetylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of specific functional groups, such as the bromo group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, or cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler analog without the additional functional groups.
4-Acetyloxy-2-naphthalenecarboxylic acid: Similar structure but lacks the bromo, methoxy, and methyl ester groups.
7-Bromo-5,8-dimethoxy-2-naphthalenecarboxylic acid: Contains the bromo and methoxy groups but not the acetyloxy and methyl ester groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular characteristics are required.
Properties
Molecular Formula |
C17H17BrO6 |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
methyl 4-acetyloxy-7-bromo-5,8-dimethoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H17BrO6/c1-8-14(18)16(22-4)11-6-10(17(20)23-5)7-12(24-9(2)19)13(11)15(8)21-3/h6-7H,1-5H3 |
InChI Key |
SGNUWYCTKAXDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2OC(=O)C)C(=O)OC)C(=C1Br)OC)OC |
Origin of Product |
United States |
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